molecular formula C8H10O3 B8413360 4-Hydroxy-3-oxabicyclo [4.3.0]nona-8-en-7-on

4-Hydroxy-3-oxabicyclo [4.3.0]nona-8-en-7-on

Cat. No. B8413360
M. Wt: 154.16 g/mol
InChI Key: JPTXPKKAFNZDEY-UHFFFAOYSA-N
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Patent
US04618687

Procedure details

At first, 205 mg of compound (III) is dissolved in 3 ml of water, and 202 mg of periodic acid is added thereto. The mixture is stirred at room temperature for 1 hour and 30 minutes, and then chromatographically purified (HP-20SS 20 ml, water : methanol=4:1) to obtain 101 mg of compound (I) (59.5%).
Name
compound ( III )
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Yield
59.5%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH:4]([OH:11])[CH2:5][CH2:6][CH:7](O)[CH:8]=C.I(O)(=O)(=O)=[O:13].[OH2:17]>>[OH:17][CH:1]1[CH2:2][CH:3]2[CH:7]([CH:6]=[CH:5][C:4]2=[O:11])[CH2:8][O:13]1

Inputs

Step One
Name
compound ( III )
Quantity
205 mg
Type
reactant
Smiles
CCCC(CCC(C=C)O)O
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
202 mg
Type
reactant
Smiles
I(=O)(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographically purified (HP-20SS 20 ml, water : methanol=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1OCC2C=CC(C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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